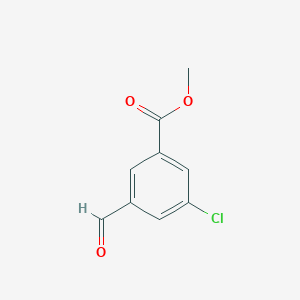

Methyl 3-chloro-5-formylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-chloro-5-formylbenzoate” is a chemical compound with the molecular formula C9H7ClO3 . It has a molecular weight of 198.61 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of “Methyl 3-chloro-5-formylbenzoate” involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts . The reaction occurs in a solvent in one step, starting from benzoyl chloride and paraformaldehyde . This synthetic method is simple, easy to control, and highly safe .Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-5-formylbenzoate” is 1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 . The InChI key is JUCIYUKIAAFMJA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-formylbenzoate” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用

1. Synthesis of Phthalide-Fused Indoline Derivatives

Methyl 3-chloro-5-formylbenzoate has been utilized in the synthesis of phthalide-fused indoline derivatives, which exhibit selective and sensitive binding for Sn2+ metal cations. This synthesis was performed under solvent-free domestic microwave irradiation, resulting in a compound with a binding constant (Ka) of 1.07×10^4 M^−1 for Sn2+ (Wong et al., 2018).

2. Synthesis of Photosensitizers

The chemical has been used in the synthesis of 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin, a photosensitizer. This synthesis involves a series of reactions starting from methyl 4-formylbenzoate and resulting in a compound with potential applications in medical imaging and therapy (Diao Jun-lin et al., 2011).

3. Development of Crown Ethers

Methyl 3-chloro-5-formylbenzoate is a key component in the optimization of the synthesis of crown ethers, specifically bis(m-phenylene)-32-crown-10. This optimization led to improved yields of the crown ether, highlighting the compound's role in the development of these important macrocyclic compounds (Gibson & Nagvekar, 1997).

4. Anticancer Agent Synthesis

Methyl 3-chloro-5-formylbenzoate is also involved in the synthesis of triphenylstannyl 4-((arylimino)methyl)benzoates, compounds that have shown potent and selective cytotoxicity against human cervical and breast cancer cells. These compounds exhibit enhanced cytotoxic efficacy compared to cisplatin, suggesting their potential as effective anticancer agents (Basu Baul et al., 2017).

5. NMR Spectroscopy Analysis

In the field of nuclear magnetic resonance (NMR) spectroscopy, methyl 3-chloro-5-formylbenzoate has been used to synthesize novel 1H-1,2,4-triazol-5-one derivatives. These derivatives were studied using GIAO NMR calculations, highlighting the compound's role in advancing NMR spectroscopy techniques (Yüksek et al., 2005).

6. Crystal Structure Analysis

The compound has been instrumental in crystal structure and DFT studies, specifically in analyzing the molecular structure of derivatives of methyl 3-chloro-5-formylbenzoate. These studies contribute to a deeper understanding of molecular interactions and properties (Sapari et al., 2019).

Safety and Hazards

“Methyl 3-chloro-5-formylbenzoate” is classified under the GHS07 hazard class . The signal word for this compound is "Warning" . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

特性

IUPAC Name |

methyl 3-chloro-5-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCIYUKIAAFMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2433125.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2433127.png)

![(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B2433130.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433137.png)

![1-[(2-Methoxyanilino)methyl]indole-2,3-dione](/img/structure/B2433138.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433139.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2433140.png)

![3-(3-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2433142.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2433145.png)

![3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433146.png)